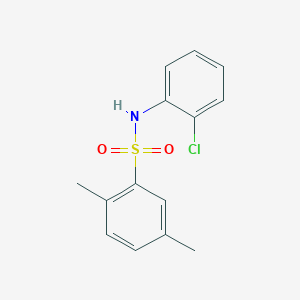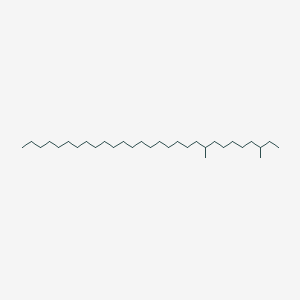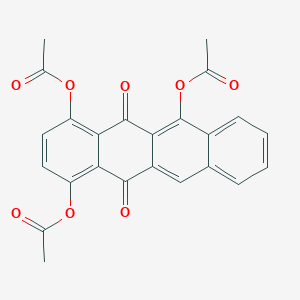
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is an organic compound with the molecular formula C24H16O8 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate typically involves the acetylation of 5,12-dioxo-5,12-dihydrotetracene. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is generally conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its acetate groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,12-Dihydrotetracene: A closely related compound with similar structural features but lacking the acetate groups.
Tetracene: The parent compound, which is a polycyclic aromatic hydrocarbon with distinct electronic properties.
Naphthacene: Another related compound with a similar polycyclic structure.
Uniqueness
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is unique due to the presence of three acetate groups, which significantly alter its chemical reactivity and potential applications. These functional groups make it more versatile in chemical synthesis and enhance its potential for biological activity compared to its non-acetylated counterparts.
Propriétés
Numéro CAS |
73682-92-5 |
|---|---|
Formule moléculaire |
C24H16O8 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
(4,6-diacetyloxy-5,12-dioxotetracen-1-yl) acetate |
InChI |
InChI=1S/C24H16O8/c1-11(25)30-17-8-9-18(31-12(2)26)21-20(17)22(28)16-10-14-6-4-5-7-15(14)24(32-13(3)27)19(16)23(21)29/h4-10H,1-3H3 |
Clé InChI |
FTAASVJQYQNPKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C4=CC=CC=C4C=C3C2=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


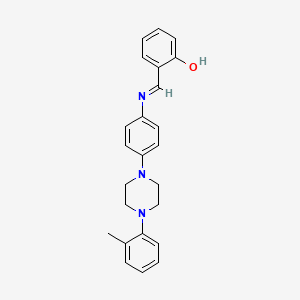
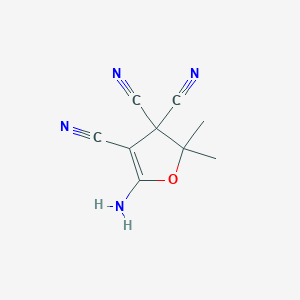
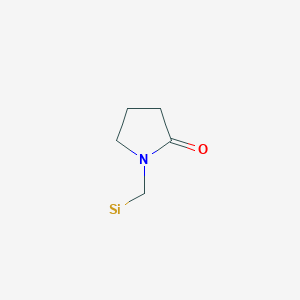
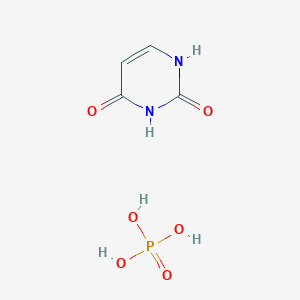
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
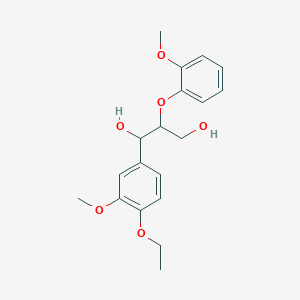
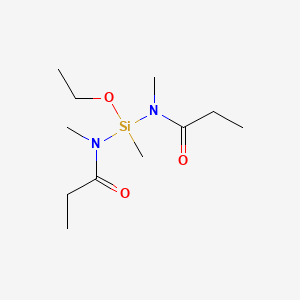
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
